Dexamethasone pivalate Dexamethasone pivalate
Brand Name: Vulcanchem
CAS No.: 1926-94-9
VCID: VC1678343
InChI: InChI=1S/C27H37FO6/c1-15-11-19-18-8-7-16-12-17(29)9-10-24(16,5)26(18,28)20(30)13-25(19,6)27(15,33)21(31)14-34-22(32)23(2,3)4/h9-10,12,15,18-20,30,33H,7-8,11,13-14H2,1-6H3/t15-,18+,19+,20+,24+,25+,26+,27+/m1/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C
Molecular Formula: C27H37FO6
Molecular Weight: 476.6 g/mol

Dexamethasone pivalate

CAS No.: 1926-94-9

Cat. No.: VC1678343

Molecular Formula: C27H37FO6

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

Dexamethasone pivalate - 1926-94-9

Specification

CAS No. 1926-94-9
Molecular Formula C27H37FO6
Molecular Weight 476.6 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C27H37FO6/c1-15-11-19-18-8-7-16-12-17(29)9-10-24(16,5)26(18,28)20(30)13-25(19,6)27(15,33)21(31)14-34-22(32)23(2,3)4/h9-10,12,15,18-20,30,33H,7-8,11,13-14H2,1-6H3/t15-,18+,19+,20+,24+,25+,26+,27+/m1/s1
Standard InChI Key XMQRFWOHEPJZPS-JHUFMRCFSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C

Introduction

Chemical Structure and Properties

Dexamethasone pivalate has the chemical name 2-((8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)-9-fluoro-11, 17-dihydroxy-10, 13, 16-trimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl pivalate . It is characterized by the following properties:

Table 1: Physical and Chemical Properties of Dexamethasone Pivalate

PropertyValue
CAS Number1926-94-9
Molecular FormulaC27H37FO6
Molecular Weight476.6 g/mol
Chemical Name2-((8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)-9-fluoro-11, 17-dihydroxy-10, 13, 16-trimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl pivalate
Physical AppearanceWhite to off-white crystalline powder
SolubilityPoorly soluble in water, soluble in organic solvents

Structurally, dexamethasone pivalate consists of the dexamethasone moiety with a pivalate (2,2-dimethylpropanoate) group attached at the 21-position via an ester bond. This structural modification increases the lipophilicity of the molecule compared to dexamethasone, potentially affecting its pharmacokinetic profile and tissue distribution patterns.

Synthesis and Preparation Methods

The synthesis of dexamethasone pivalate typically involves an esterification reaction between dexamethasone and pivalic acid or a pivalic acid derivative. This reaction generally requires specific catalysts and controlled conditions to achieve high yield and purity of the final product.

In a typical synthetic approach, the esterification occurs at the 21-hydroxyl group of dexamethasone, where the hydroxyl group reacts with pivalic acid or pivalic anhydride to form the ester bond. This reaction can be catalyzed by acids or bases, and the specific conditions may vary depending on the desired purity and yield.

The general reaction can be represented as:

Dexamethasone + Pivalic acid → Dexamethasone pivalate + Water

Purification techniques such as recrystallization or chromatography are typically employed to obtain pharmaceutical-grade dexamethasone pivalate. The purification process is crucial to ensure the removal of any reaction by-products or unreacted starting materials, resulting in a high-purity compound suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of dexamethasone pivalate is similar to that of other glucocorticoids, with the pivalate group primarily affecting the pharmacokinetic properties rather than the pharmacodynamic mechanism. After administration, dexamethasone pivalate is eventually hydrolyzed to release dexamethasone, which is the active entity.

Dexamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the formation of a steroid-receptor complex, which translocates to the nucleus and interacts with specific DNA sequences, thereby modulating the transcription of various genes involved in inflammatory and immune responses.

The short-term effects of corticosteroids like dexamethasone include decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . Long-term effects involve changes in gene expression that lead to multiple downstream effects over hours to days.

The primary molecular targets include:

  • Inhibition of pro-inflammatory cytokines (e.g., interleukin-1, interleukin-6, tumor necrosis factor-alpha)

  • Reduction of adhesion molecule expression

  • Decrease in inflammatory mediator production

  • Suppression of immune cell activation and proliferation

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of dexamethasone pivalate is influenced by its lipophilic nature due to the pivalate group. While specific data for dexamethasone pivalate is limited in the search results, the general principles of ester prodrugs can provide insight into its behavior.

Table 2: Comparative Pharmacokinetic Parameters

ParameterDexamethasone PivalateParent Dexamethasone
AbsorptionEnhanced lipophilic absorption70-78% bioavailable orally
DistributionIncreased tissue penetrationVolume of distribution: 51.0L (1.5mg oral), 96.0L (3mg IM)
Protein BindingNot specifically reportedApproximately 77% protein bound in plasma
MetabolismHydrolysis of ester bond to release dexamethasoneHepatic metabolism
EliminationFollowing hydrolysis, follows dexamethasone pathwaysPrimarily renal excretion after metabolism

Absorption: The pivalate ester increases the lipophilicity of dexamethasone, potentially enhancing its absorption across biological membranes, particularly in topical or local applications. This may result in improved bioavailability depending on the route of administration.

Distribution: Dexamethasone itself has a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . The pivalate ester likely affects this distribution pattern, potentially increasing tissue penetration due to enhanced lipophilicity.

Metabolism: Dexamethasone pivalate is metabolized primarily through ester hydrolysis, which releases dexamethasone and pivalic acid. This hydrolysis can occur via esterases present in blood and tissues. Once dexamethasone is released, it follows the metabolic pathways of the parent compound, which involves hepatic metabolism.

Elimination: Following hydrolysis, dexamethasone follows its typical elimination routes, primarily through hepatic metabolism and renal excretion.

The pharmacodynamic effects of dexamethasone pivalate are essentially those of dexamethasone, including anti-inflammatory effects, immunosuppressive actions, metabolic effects (e.g., gluconeogenesis, protein catabolism), and suppression of the hypothalamic-pituitary-adrenal axis.

Therapeutic Applications

Dexamethasone pivalate, as a derivative of dexamethasone, may be employed in various therapeutic applications, although specific indications may differ based on formulation and regional approvals.

Anti-inflammatory Applications

Dexamethasone and its derivatives are widely used for their potent anti-inflammatory effects. The PADDI trial, which involved dexamethasone, demonstrated significant anti-inflammatory efficacy in surgical settings . While this trial specifically studied dexamethasone rather than dexamethasone pivalate, it highlights the potential anti-inflammatory applications of corticosteroids in this class.

Anesthesia and Pain Management

Dexamethasone has shown efficacy in prolonging the duration of analgesia when used in conjunction with local anesthetics. A meta-analysis of 11 controlled trials with 914 patients found that perineural dexamethasone resulted in prolonged duration of analgesia when compared to systemic analgesia by a mean difference of three hours . Similarly, dexamethasone has been shown to extend the duration of analgesia in transversus abdominis plane blocks .

Table 3: Dexamethasone Effects in Analgesia Studies

Study TypeInterventionOutcomeResult
Meta-analysis (11 trials, 914 patients)Perineural dexamethasoneDuration of analgesiaExtended by 3 hours compared to systemic administration
Subgroup analysis with bupivacainePerineural dexamethasoneDuration of analgesiaIncreased by 21% (mean difference = 4.0 h)
Subgroup analysis with ropivacainePerineural dexamethasoneDuration of analgesiaIncreased by 12% (mean difference = 2.0 h)
TAP block study4 mg dexamethasone with 0.375% ropivacaineTime to first rescue analgesia19.04 ± 4.13 h vs. 11.62 ± 3.80 h in control

Management of COVID-19

Comparison with Other Dexamethasone Esters

Different ester derivatives of dexamethasone have been developed to modify its pharmacokinetic properties and enhance its efficacy in specific applications. One such derivative is dexamethasone palmitate, which differs from dexamethasone pivalate in its fatty acid component.

Dexamethasone palmitate has been studied for its polymorphic crystalline forms and structural characteristics. Research has revealed that it can exist in at least two polymorphic forms, obtained from different solvents (acetone for Form A and n-heptane for Form B) . X-ray diffraction analysis of Form B showed that the molecular conformation of the hydrocarbon chain was fully extended and nearly at right angles to the dexamethasone ring, with a definite separation between lipophilic and hydrophilic rows .

Table 4: Comparison of Dexamethasone Esters

PropertyDexamethasone PivalateDexamethasone PalmitateDexamethasone (Parent Compound)
Ester GroupPivalate (2,2-dimethylpropanoate)Palmitate (hexadecanoate)None
Chain LengthShort (5 carbons)Long (16 carbons)N/A
LipophilicityModerate increase over dexamethasoneSignificant increase over dexamethasoneBase reference
Crystal StructureNot specifically reported in search resultsTwo polymorphic forms; hydrocarbon chain at right angles to steroid ring N/A
Primary ApplicationsVarious anti-inflammatory usesLiposomal formulations, specific delivery systemsWide range of anti-inflammatory and immunosuppressive uses

The different ester groups confer varying physicochemical properties to these derivatives, potentially influencing their absorption, distribution, and therapeutic applications. The shorter pivalate group in dexamethasone pivalate may provide a balance between enhanced lipophilicity and optimal hydrolysis rate, while the longer palmitate chain in dexamethasone palmitate may be particularly suited for specific delivery systems like liposomes.

Research Findings and Clinical Studies

PADDI Trial

The postoperative administration of dexamethasone and infection (PADDI) trial is a comprehensive study that endorsed dexamethasone's efficiency as an antiemetic and supported its safety . This trial included 8,725 participants scheduled for non-cardiac surgery of at least two hours duration with a skin incision length >5 cm. Eight milligrams of dexamethasone was administered intravenously after inducing anesthesia and before incision. The results showed that dexamethasone led to a highly significant decrease in postoperative nausea and vomiting (PONV), with PONV observed in 42.2% of patients in the study group compared to 53.9% in the control group (risk ratio = 0.78) .

Analgesia Studies

Studies on dexamethasone in regional anesthesia have demonstrated its efficacy in prolonging analgesia. A meta-analysis including 11 controlled trials with 914 patients concluded that perineural dexamethasone prolonged the duration of analgesia compared to systemic analgesia by a mean difference of three hours . Subgroup analysis revealed that the duration of analgesia increased by 21% with bupivacaine and 12% with ropivacaine .

Furthermore, a randomized control trial demonstrated that perineural dexamethasone significantly reduced the incidence of rebound pain to 11.1% compared to the control group . In another study using transversus abdominis plane blocks, 4 mg dexamethasone with 0.375% ropivacaine extended the time to first rescue analgesia to 19.04 ± 4.13 hours compared to 11.62 ± 3.80 hours in the control group .

COVID-19 Research

Dexamethasone gained prominence during the COVID-19 pandemic after preliminary results from UK clinical trials showed its lifesaving potential for critically ill COVID-19 patients . The treatment was shown to reduce mortality by about one third for patients on ventilators and by about one fifth for patients requiring only oxygen . The WHO welcomed these findings and noted that dexamethasone has been listed on the WHO Model List of Essential Medicines since 1977 .

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